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molecular formula C7H12F3NO2 B2525460 Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate CAS No. 129612-47-1

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate

Cat. No. B2525460
M. Wt: 199.173
InChI Key: JITCSDVIMLVQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04927451

Procedure details

Gaseous methylamine was bubbled into absolute ethanol (50 ml.) at 0° C. until 8.5 g. (0.27 mole) was dissolved in the ethanol solvent. Ethyl 4,4,4-trifluorocrotonate (25.0 g., 0.15 mole) in ethanol was added to the methylamine solution at 0° C. The reaction mixture in ethanol was left overnight at 20° C. Thereafter, the solvent was driven off and the residue distilled to produce ethyl 3-(methylamino)-4,4,4-trifluorobutanoate in a yield of 22 g. This product was characterized by a boiling point, at a pressure of 12 mm. Hg., of 62° C. to 64° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])/[CH:3]=[CH:4]/[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH3:12][NH2:13]>C(O)C>[CH3:12][NH:13][CH:3]([C:2]([F:10])([F:11])[F:1])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC(/C=C/C(=O)OCC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Gaseous methylamine was bubbled into absolute ethanol (50 ml.) at 0° C. until 8.5 g
DISSOLUTION
Type
DISSOLUTION
Details
(0.27 mole) was dissolved in the ethanol solvent
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
CNC(CC(=O)OCC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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